Irlbacholine

Description

Properties

CAS No. |

156832-61-0 |

|---|---|

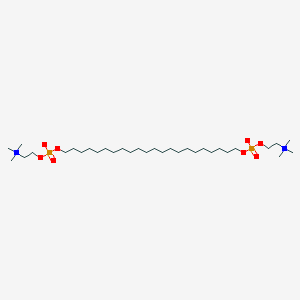

Molecular Formula |

C32H70N2O8P2 |

Molecular Weight |

672.9 g/mol |

IUPAC Name |

22-[oxido-[2-(trimethylazaniumyl)ethoxy]phosphoryl]oxydocosyl 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C32H70N2O8P2/c1-33(2,3)27-31-41-43(35,36)39-29-25-23-21-19-17-15-13-11-9-7-8-10-12-14-16-18-20-22-24-26-30-40-44(37,38)42-32-28-34(4,5)6/h7-32H2,1-6H3 |

InChI Key |

PUNFUIMDUBRENC-UHFFFAOYSA-N |

SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OCCCCCCCCCCCCCCCCCCCCCCOP(=O)([O-])OCC[N+](C)(C)C |

Other CAS No. |

156832-61-0 |

Synonyms |

irlbacholine |

Origin of Product |

United States |

Natural Occurrence and Ethnopharmacological Significance

Botanical Sources and Geographical Distribution

Gentiana Species as a Primary Source

Irlbacholine has been identified as a major chemical constituent in four specific Gentiana species, which are recognized as the botanical sources of the traditional medicine "Qinjiao" in the Chinese Pharmacopoeia. acs.orgfrontiersin.orgoup.com Chemical analysis has confirmed the presence of this compound and other related bisphosphocholines across these species. acs.orgresearchgate.netresearchgate.net

Gentiana crassicaulis is a perennial herb. pfaf.org Its native range extends from southeastern Tibet to the Chinese provinces of western Sichuan, northwestern Yunnan, and northwestern Guizhou. kew.org It primarily grows in the subalpine or subarctic biome, often found in damp mountainous regions, grasslands, wastelands, roadside slopes, alpine meadows, scrub, and forest margins at elevations between 2,100 and 4,500 meters. pfaf.orgworldplants.ca Studies have indicated its distribution across the Himalaya–Hengduan Mountains, including southeastern Qinghai and southern Gansu in China. researchgate.net

Known as the large leaf gentian, Gentiana macrophylla is found in China, Kazakhstan, Mongolia, and Russia. wikipedia.org In China, it is located in provinces such as Gansu, Hebei, Henan, Hubei, Jiangxi, Qinghai, Shaanxi, and Shanxi. ontosight.ai This species grows in a variety of habitats including steppes, light woods, stream and river banks, roadsides, grassland slopes, wet meadows, and forest margins at altitudes of 400 to 2,400 meters. pfaf.org Its broader native range is considered to be from Siberia to Central China. kew.orgkew.org

Gentiana dahurica is native to Mongolia, Siberia, and northern China. onrockgarden.comjelitto.complantiary.comtheferns.info It thrives on grassy sunny slopes, roadsides, stream banks, and the edges of cultivated land, at elevations ranging from 800 to 4,500 meters. onrockgarden.comfrontiersin.org

Research involving the chemical analysis of 56 "Qinjiao" samples, sourced from Gentiana crassicaulis, Gentiana macrophylla, Gentiana dahurica, and Gentiana straminea, has provided data on the concentration of this compound. acs.orgresearchgate.netresearchgate.net Across all four species, this compound was found to be the major bisphosphocholine compound. acs.orgresearchgate.net The quantitative yield of this compound from the dried plant material ranged from 2.0 to 6.2 mg per gram. acs.orgusda.govresearchgate.netresearchgate.net The study included 45 samples from G. crassicaulis, five from G. macrophylla, three from G. dahurica, and three from G. straminea. acs.orgusda.govresearchgate.netresearchgate.net

Table 1: Quantitative Yield of this compound in Gentiana Species

| Gentiana Species | Number of Samples Analyzed | This compound Yield (mg/g of dried material) |

| G. crassicaulis | 45 | 2.0 - 6.2 acs.orgusda.govresearchgate.netresearchgate.net |

| G. macrophylla | 5 | 2.0 - 6.2 acs.orgusda.govresearchgate.netresearchgate.net |

| G. dahurica | 3 | 2.0 - 6.2 acs.orgusda.govresearchgate.netresearchgate.net |

| G. straminea | 3 | 2.0 - 6.2 acs.orgusda.govresearchgate.netresearchgate.net |

The Chemical Compound "this compound": A Review of its Botanical Sources and their Ethnomedicinal Heritage

This article delves into the natural occurrence and ethnopharmacological significance of plants containing the chemical compound this compound. The focus is strictly on the botanical species from which this compound has been identified and their roles within traditional medicinal practices.

This compound has been identified in plant species belonging to the Gentianaceae family, a group of plants with a rich history in traditional medicine across various cultures. The following sections explore the traditional applications of the specific plant sources of this compound.

Traditional Medicinal Contexts of Gentiana Species

The genus Gentiana encompasses a wide array of species that have been integral to traditional healing practices for centuries across Europe and Asia. researchgate.netjournalejmp.com These plants are renowned for their bitter principles, which are central to their therapeutic applications. prota4u.orgmediresonline.org

In traditional European medicine, species such as Gentiana lutea (Great Yellow Gentian), Gentiana punctata, and Gentiana cruciata have been widely used. aijr.orgresearchgate.net A primary application is as a stomachic and for treating various gastrointestinal disorders, including loss of appetite and dyspepsia. aijr.orgmediresonline.org The roots of G. lutea are traditionally used to create bitter tonics and liqueurs intended to aid digestion. prota4u.orgresearchgate.net In Serbian traditional medicine, G. cruciata and G. lutea are used for a multitude of purposes, including improving the immune system, managing diabetes, and treating gastric ulcers. mediresonline.orgjocpr.com Italian traditional practices have utilized macerated G. lutea roots in alcohol as an external remedy for rheumatic and neuralgic pain. researchgate.net

Traditional Chinese Medicine (TCM) has a long history of using various Gentiana species. Gentiana scabra (Long Dan Cao) and Gentiana macrophylla (Qin Jiao) are prominent examples. ajol.inforesearchgate.net The roots of G. scabra are employed as a bitter tonic to enhance digestive secretions and address liver-related conditions. ajol.infoccsenet.org It is also used for treating ailments such as jaundice, eczema, and sore throat. ccsenet.orgnih.gov Gentiana macrophylla is traditionally used for its anti-inflammatory and anti-rheumatic properties, particularly for dispelling "wind-dampness," relieving joint pain, and clearing heat from the liver. researchgate.net

In Iranian traditional medicine, Gentiana species have been used to treat conditions like liver and spleen dysfunctions, urinary retention, and to detoxify from animal venom. researchgate.net The following table summarizes the traditional uses of various Gentiana species.

| Species | Traditional Medicinal Uses | Geographic/Cultural Context |

| Gentiana lutea | Digestive aid, appetite stimulant, stomachic, anti-rheumatic, anti-neuralgic, immune system improvement, diabetes, gastric ulcer. prota4u.orgaijr.orgresearchgate.netmediresonline.orgjocpr.comresearchgate.net | Europe (general), Serbia, Italy. aijr.orgmediresonline.orgjocpr.comresearchgate.net |

| Gentiana cruciata | Cancer, immune system improvement, diabetes, blood purification, appetite stimulant, gastric and duodenal ulcer, high blood pressure, inflammation, lung diseases. aijr.orgmediresonline.orgjocpr.com | Serbia, Bulgaria. aijr.orgmediresonline.orgjocpr.com |

| Gentiana punctata | Gastrointestinal disorders, skin issues, locomotor system disorders, liver and bile problems, fever, rheumatism. researchgate.net | Austria. researchgate.net |

| Gentiana scabra | Bitter tonic, digestive secretion promotion, liver ailments, jaundice, eczema, sore throat, hypertension. researchgate.netajol.infoccsenet.orgnih.gov | China (Traditional Chinese Medicine). researchgate.netajol.infoccsenet.org |

| Gentiana macrophylla | Anti-inflammatory, anti-rheumatic, promotes blood circulation, eliminates swelling and pain, dispels "wind-dampness," clears liver heat. researchgate.net | China (Traditional Chinese Medicine), Mongolia. researchgate.net |

| Gentiana oliverii | Wound healing, urinary retention, liver and spleen dysfunctions, detoxification. aijr.org | Iran. aijr.org |

Irlbachia alata

Irlbachia alata, also known by its synonym Chelonanthus alatus, is a flowering plant from the Gentianaceae family native to tropical regions of Central and South America. aijr.org This plant is a known source of the compound this compound. researchgate.netmediresonline.org

Indigenous communities in the Amazon and Negro River basins have traditionally used Irlbachia alata for various medicinal purposes. mediresonline.org It is commonly employed in the treatment of skin sores and dermatological fungal infections, including vaginal yeast infections. mediresonline.orgresearchgate.net The plant is also utilized as a remedy for malaria. nih.gov In some traditional practices, it is used as a purgative and for addressing visceral obstructions and gastric disturbances.

Anthocleista djalonensis

Anthocleista djalonensis, a member of the Gentianaceae family, is a tree found in tropical Africa. researchgate.netresearchgate.net The root bark of this plant has been identified as a natural source of this compound. aijr.orgresearchgate.net

In African folk medicine, various parts of Anthocleista djalonensis are used to treat a wide range of conditions. jocpr.comresearchgate.net The plant is widely recognized as a strong purgative and diuretic. aijr.orgresearchgate.net A decoction of the root is commonly taken to address constipation, regulate menstruation, and as an abortifacient. aijr.orgresearchgate.net It is also applied externally as a wash or in a vapor bath for leprosy, venereal diseases, edema, and scrotal elephantiasis. aijr.orgresearchgate.net An infusion of the root is used for intestinal problems, acute inflammations, and skin boils. aijr.orgresearchgate.net

Furthermore, traditional uses include the treatment of hepatitis, jaundice, cirrhosis, and fungal skin infections. aijr.orgresearchgate.net In Mali, a maceration of the root is taken for malaria and abdominal pain. In southern Nigeria, a decoction of the roots with potash is used for fungal skin infections and filarial worm infections. aijr.org The plant is also used in the management of diabetes, hypertension, and to improve male fertility. researchgate.netccsenet.org

Chemical Synthesis and Analogues of Irlbacholine

Synthetic Methodologies for Irlbacholine

The laboratory synthesis of this compound, chemically identified as 1,22-bis[[[2-(trimethylammonium)ethoxy]phosphinyl]oxy]docosane, has been successfully accomplished, providing a means to produce the compound for research purposes beyond its extraction from natural sources like Irlbachia alata and Anthocleista djalonensis. africaresearchconnects.comacs.orgresearchgate.netresearchgate.net The synthesis confirms the structure of the natural product. researchgate.net

A key synthetic approach involves the use of 1,22-docosanediol (B179322) as the starting backbone. The synthesis can be carried out by treating the diol with choline (B1196258) tosylate and trichloroacetonitrile. Another reported method involves treating the alcohol or diol with choline p-toluenesulfonate in the presence of a coupling agent. researchgate.net The general procedures for creating such phosphate (B84403) analogues are based on established chemical methods. researchgate.net These synthetic routes allow for the production of this compound and provide a framework for creating related analogues by varying the starting diol or the head group. africaresearchconnects.comresearchgate.net

Design and Synthesis of this compound Analogues

To understand the structural requirements for its biological activity, various analogues of this compound have been designed and synthesized. These modifications primarily focus on the length of the aliphatic chain and the nature of the polar head groups.

A series of monophosphocholine and bisphosphocholine analogues have been synthesized to explore the impact of the aliphatic chain length and the number of phosphocholine (B91661) moieties on antifungal activity. researchgate.netnih.gov These analogues were prepared using methods similar to the synthesis of this compound, starting with α,ω-diols of varying lengths (from 12 to 22 carbons). researchgate.net For the bisphosphocholine series, the diols were reacted with phosphocholine precursors. For the monophosphocholine series, the corresponding mono-alcohols were used as starting materials. researchgate.net

Table 1: Classes of synthesized phosphocholine derivatives designed to investigate structure-activity relationships.

Bioassay-guided fractionation of extracts from Gentiana crassicaulis, a plant used in traditional Chinese medicine, led to the identification of this compound along with three new, closely related natural analogues named gentianalines A, B, and C. acs.orgusda.govresearchgate.net These compounds are also bisphosphocholines and were found to be ubiquitous antifungal constituents in several Gentiana species. usda.gov The structural differences between this compound and the gentianalines lie in the length and saturation of the central aliphatic chain. acs.orgnih.gov

Table 2: Comparison of the aliphatic chains of this compound and its naturally occurring Gentianaline analogues. acs.org

This compound is structurally a bolalipid (or bolaamphiphile), characterized by two polar head groups connected by a long nonpolar chain. This has inspired the synthesis of artificial bolalipid analogues. A notable example is dotriacontane-1,1′-diylbis [2-(trimethylammonio)ethyl phosphate], commonly referred to as PC-C32-PC. nih.govresearchgate.net This synthetic bolalipid features two phosphocholine (PC) head groups, identical to this compound, but connected by a longer 32-carbon (dotriacontane) alkyl chain. nih.gov this compound itself can be designated as PC-C22-PC, highlighting the difference in chain length. mdpi.com The synthesis of these artificial bolalipids allows for the investigation of properties such as self-assembly into hydrogels, which is of interest for drug delivery systems. nih.govresearchgate.net

Gentianaline Analogues (A, B, C) from Natural Sources

Structure-Activity Relationship Investigations within Analogues

Investigations into the structure-activity relationships (SAR) of this compound analogues have provided significant insights into the structural features necessary for potent antifungal activity. dntb.gov.uaacs.org Studies comparing synthetic bisphosphocholine analogues with varying chain lengths demonstrated that the 22-carbon chain of natural this compound is optimal for its activity against fungi like Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.netnih.govacs.org The antifungal potency was observed to decrease significantly when the alkyl chain was either shorter or longer than 22 carbons. researchgate.net

Table 3: Antifungal activity of this compound and its natural analogues against Cryptococcus neoformans, highlighting the structure-activity relationship. acs.org

Compound Reference Table

Pharmacological and Biological Activities: Preclinical and in Vitro Studies

Antifungal Activity Profile (In Vitro)

Irlbacholine has demonstrated significant antifungal properties against a range of clinically relevant fungal pathogens in laboratory settings.

Efficacy against Cryptococcus neoformans

Cryptococcus neoformans is an encapsulated yeast that can cause life-threatening meningitis and pneumonia, particularly in individuals with weakened immune systems. usda.gov In vitro studies have shown that this compound possesses potent activity against this pathogen. Research has determined a minimum inhibitory concentration (MIC) value of 0.63 µg/mL for this compound against C. neoformans. usda.govnih.gov Further investigations involving synthetic analogues of this compound confirmed its robust efficacy, with the natural form of the compound proving to be the most potent. researchgate.netnih.gov

Efficacy against Aspergillus fumigatus

Aspergillus fumigatus is a common mold that can lead to invasive aspergillosis, a severe respiratory infection with high mortality rates, especially in immunocompromised patients. usda.gov this compound has been identified as a powerful agent against A. fumigatus. usda.govusda.gov Bioassay-guided fractionation of extracts from Gentiana crassicaulis pinpointed this compound as the primary compound responsible for the observed antifungal effects. usda.gov The in vitro antifungal activity of this compound against A. fumigatus was quantified with a minimum inhibitory concentration (MIC) of 1.25 µg/mL. usda.govnih.gov Studies on synthetic analogues further substantiated the significant antifungal action of this compound against this mold. researchgate.netnih.gov

Efficacy against Candida albicans

Candida albicans is a common yeast that can cause a variety of infections, from superficial mucosal infections to life-threatening systemic candidiasis. nih.gov Research has established the in vitro efficacy of this compound against C. albicans, with a reported minimum inhibitory concentration (MIC) of 10.0 µg/mL. usda.govnih.gov The antifungal activity of this compound and its synthetic analogues has been assessed, confirming its inhibitory effects on this opportunistic pathogen. researchgate.netnih.gov

Efficacy against Candida glabrata

Candida glabrata is another significant Candida species known for causing infections and, in some cases, exhibiting resistance to common antifungal treatments. mdpi.com this compound has demonstrated notable in vitro activity against C. glabrata. usda.govnih.gov The minimum inhibitory concentration (MIC) of this compound against this species has been determined to be 5.0 µg/mL. usda.govnih.gov

Efficacy against Dermatophytes (e.g., Trichophyton rubrum)

Dermatophytes are a group of fungi that cause superficial infections of the skin, hair, and nails. nih.gov Trichophyton rubrum is a frequently isolated dermatophyte responsible for conditions like athlete's foot and ringworm. nih.goveajm.org While direct studies on this compound's efficacy against Trichophyton rubrum are not extensively detailed in the provided context, the broad-spectrum nature of its antifungal activity against other yeasts and molds suggests potential for further investigation in this area. usda.govnih.govresearchgate.netnih.gov

Interactive Data Table: In Vitro Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL |

| Cryptococcus neoformans | 0.63 usda.govnih.gov |

| Aspergillus fumigatus | 1.25 usda.govnih.gov |

| Candida albicans | 10.0 usda.govnih.gov |

| Candida glabrata | 5.0 usda.govnih.gov |

Determinants of Antifungal Potency

The antifungal potency of this compound is intrinsically linked to its unique chemical structure. As a bisphosphocholine, its amphiphilic nature, possessing both hydrophilic and lipophilic regions, is a key determinant of its activity. nih.gov

Research into synthetic analogues of this compound has revealed that the length of the aliphatic chain is a critical factor for its antifungal efficacy. researchgate.netnih.gov Studies have indicated that the 22-carbon chain length found in the natural this compound molecule appears to be optimal for its potent antifungal effects against various fungal species. researchgate.netnih.gov Any significant deviation from this chain length, either shorter or longer, results in a marked decrease in antifungal activity. researchgate.net This suggests that the specific length of the hydrophobic tail is crucial for its interaction with and disruption of fungal cell membranes or other cellular targets. The bisphosphocholine head group also plays a vital role in its mechanism of action, which is an area of ongoing investigation. nih.gov

Significance of the Phosphocholine (B91661) Moiety

The phosphocholine moiety is a critical structural component for the biological activity of this compound. researchgate.net Studies involving the synthesis and assessment of related analogues, including monophosphocholines and other phosphates, have been conducted to determine the importance of this functional group. researchgate.net The presence of the phosphocholine head group is considered a key factor in the compound's potent antifungal effects. researchgate.netresearchgate.net While choline (B1196258) itself, when added to test meals in related studies, has shown some biological effect, it is the complete lysophosphatidylcholine (B164491) molecule, which contains the phosphocholine moiety, that appears to be essential for more significant biological actions, such as the efficient reacylation to phosphatidylcholine. nih.gov In essence, the phosphocholine portion of the this compound molecule is integral to its potent bioactivity.

Optimal Aliphatic Chain Length for Activity

Research into the structure-activity relationship of this compound and its synthetic analogues has demonstrated that the length of the aliphatic chain connecting the two phosphocholine moieties is a crucial determinant of its potency. researchgate.netrsc.org The natural compound, with its 22-carbon chain, has been identified as the most potent analogue in studies assessing antifungal activity. researchgate.netnih.gov

The antifungal efficacy was shown to decrease significantly when the chain length was altered. Analogues with either shorter or longer aliphatic chains exhibited a precipitous drop in activity. researchgate.net This highlights that the 22-carbon spacer is the optimal length for maximizing the compound's biological function.

Table 1: Effect of Aliphatic Chain Length on Antifungal Activity of this compound Analogues Data extracted from in vitro studies against various fungal strains. researchgate.net

| Compound Analogue | Aliphatic Chain Length | Antifungal Potency (Relative to this compound) |

| This compound | 22 Carbons | High (Optimal) |

| Analogue 1 | 16 Carbons | Significantly Lower |

| Analogue 2 | >22 Carbons | Significantly Lower |

Nicotinic Acetylcholine (B1216132) Receptor Agonism (Preclinical)

This compound is characterized as a potent nicotinic acetylcholine receptor (nAChR) agonist in preclinical research. ontosight.ai Nicotinic receptors are cholinergic receptors that respond to the neurotransmitter acetylcholine and are also selectively activated by nicotine. wikipedia.org These receptors are widely distributed in the central and peripheral nervous systems, as well as at the neuromuscular junction. wikipedia.org The agonistic activity of compounds like this compound at nAChRs is a significant area of interest in neuropharmacology, with numerous studies indicating that nAChR ligands can influence cognitive functions and other neurological processes. ontosight.ainih.gov

Mechanism of Action on Ligand-Gated Ion Channels

The primary mechanism of action for this compound as a nAChR agonist involves its direct interaction with ligand-gated ion channels (LGICs). ontosight.aipharmacologyeducation.org Nicotinic acetylcholine receptors are a classic example of LGICs, which are transmembrane proteins that open to allow ions to pass through the membrane in response to the binding of a chemical messenger, or ligand. wikipedia.orgmdpi.comkenhub.com

The process unfolds as follows:

Binding: this compound, acting as a ligand, binds to the specific recognition site on the extracellular domain of the nAChR. wikipedia.orgkhanacademy.org

Conformational Change: This binding induces a conformational change in the receptor protein. wikipedia.org

Channel Opening: The structural change opens a central pore within the receptor. kenhub.com

Ion Flux: The open channel allows for the rapid influx of cations, primarily Na⁺ and Ca²⁺, and a smaller efflux of K⁺, down their electrochemical gradients. wikipedia.org

Depolarization: The net influx of positive ions causes a depolarization of the postsynaptic membrane, leading to an excitatory cellular response. wikipedia.org

This direct gating of an ion channel allows for very fast synaptic transmission, converting a chemical signal into an electrical signal in a fraction of a second. pharmacologyeducation.orgkenhub.com

Modulation of Neurotransmitter Release

As a nicotinic acetylcholine receptor agonist, this compound can significantly modulate the release of various neurotransmitters. ontosight.ai This is largely achieved through its action on presynaptic nAChRs, which are located on the axon terminals of neurons. wikipedia.org

When this compound activates these presynaptic nAChRs, the influx of calcium ions through the opened channel is a critical step. nih.govfrontiersin.org This increase in intracellular calcium at the presynaptic terminal triggers the complex machinery responsible for the fusion of synaptic vesicles with the cell membrane, a process known as exocytosis. nih.govwashington.edu This fusion results in the release of the vesicle's contents—neurotransmitters such as dopamine, norepinephrine, glutamate, and acetylcholine itself—into the synaptic cleft. wikipedia.orgnih.govnumberanalytics.com By this mechanism, this compound can influence the signaling of multiple neurotransmitter systems, a key area of investigation in neuropharmacology. numberanalytics.combiorxiv.org

Effects on Muscle Contraction

This compound's agonism at nicotinic acetylcholine receptors has direct implications for muscle contraction. ontosight.ai At the neuromuscular junction, nAChRs are the essential receptors that receive signals from motor neurons to initiate the contraction of skeletal muscle fibers. wikipedia.orglibretexts.org

The sequence of events is as follows:

An action potential in a motor neuron typically leads to the release of acetylcholine (ACh) into the synaptic cleft. libretexts.orgucr.edu

this compound, mimicking ACh, binds to and activates nAChRs on the muscle fiber's membrane (the sarcolemma). ontosight.aiucr.edu

Activation of these receptors opens their ion channels, leading to an influx of sodium ions and causing a local depolarization of the sarcolemma. libretexts.orgnih.gov

This depolarization generates an action potential that propagates along the muscle fiber and into transverse tubules (T-tubules). lecturio.comnih.gov

The action potential triggers the release of stored calcium ions (Ca²⁺) from the sarcoplasmic reticulum into the cytoplasm. nih.govlecturio.com

The increased intracellular Ca²⁺ concentration initiates the interaction between actin and myosin filaments, the fundamental basis of muscle contraction. ucr.edunih.gov

Therefore, by potently activating these critical receptors, this compound can directly stimulate muscle contraction. ontosight.ai

Application as a Research Tool in Neuropharmacology

The specific and potent action of this compound as a nicotinic acetylcholine receptor agonist makes it a valuable tool for research in neuropharmacology. ontosight.ai Neuropharmacology focuses on understanding how drugs affect the nervous system and using this knowledge to develop new therapies for neurological and psychiatric disorders. ub.eduox.ac.uk

By using this compound, researchers can selectively activate nAChRs in vitro and in preclinical models. ontosight.ai This allows for the detailed investigation of the roles these receptors play in various physiological and pathological processes. For example, it can be used to:

Elucidate the downstream signaling pathways activated by nAChRs.

Study the contribution of nAChRs to synaptic plasticity, learning, and memory. nih.govmdpi.com

Investigate the mechanisms of neurotransmitter modulation by nAChRs. ontosight.ai

Explore the function of nAChRs in the context of diseases like Alzheimer's and Parkinson's disease, where cholinergic system deficits are implicated. ontosight.aimdpi.com

As a specific agonist, this compound helps to dissect the complex functions of the nicotinic cholinergic system, contributing to a deeper understanding of neurobiology and aiding in the discovery of new therapeutic targets. ontosight.aiub.edu

Other Potential Biological Activities Requiring Further Exploration

While the primary focus of research on this compound has been its potent antifungal properties, the ethnobotanical context of its natural sources suggests the compound may possess a broader range of biological activities that warrant further scientific investigation. This compound is a major constituent of several plants from the Gentiana genus, including Gentiana crassicaulis, G. macrophylla, G. dahurica, and G. straminea. researchgate.net These plants have a long history of use in traditional medicine for treating conditions such as rheumatism, pain, and hepatitis, pointing towards potential anti-inflammatory, analgesic, and hepatoprotective effects. researchgate.netnih.govnih.gov

Modern pharmacological studies on extracts from these plants have indeed confirmed anti-inflammatory, immunomodulatory, and antioxidant activities. researchgate.nettmrjournals.com However, these effects are often attributed to other classes of compounds present in the extracts, such as iridoids and flavonoids. nih.govtmrjournals.com The specific contribution of this compound to these observed therapeutic effects remains largely unexplored. The scientific literature explicitly notes that bisphosphocholines are a rare class of natural products and that further studies are warranted to explore other potential biological activities. researchgate.net

Potential Anti-inflammatory and Immunomodulatory Effects

The traditional use of Gentiana species for treating inflammatory ailments like rheumatism provides a strong rationale for investigating the anti-inflammatory and immunomodulatory potential of this compound. nih.govtmrjournals.com Preclinical studies would be required to assess whether this compound can modulate key inflammatory pathways. Standard in vitro assays could be employed to determine its effect on the production of inflammatory mediators in immune cells such as macrophages.

Table 1: Potential In Vitro Assays for Anti-inflammatory Activity of this compound

| Assay Target | Cell Line | Measured Parameters | Rationale |

|---|---|---|---|

| Inflammatory Cytokines | RAW 264.7 macrophages | TNF-α, IL-6, IL-1β | To determine the effect on key pro-inflammatory cytokine production. |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Nitrite levels (Griess Assay) | To assess inhibition of iNOS, a key enzyme in the inflammatory response. nih.gov |

This table is illustrative of standard assays and does not represent completed studies on this compound.

Potential Antioxidant Activity

Oxidative stress is intrinsically linked to inflammation and numerous chronic diseases. Many plant-derived natural products exhibit antioxidant activity by scavenging free radicals. nih.gov Given that extracts of Gentiana species have shown antioxidant properties, it is plausible that this compound may contribute to this effect. nih.gov Future research could explore this potential using established in vitro antioxidant assays.

Table 2: Potential In Vitro Assays for Antioxidant Activity of this compound

| Assay | Principle | Standard Reference |

|---|---|---|

| DPPH Radical Scavenging Assay | Measures the ability of an antioxidant to donate an electron and decolorize the DPPH radical. woodj.org | Ascorbic Acid, Trolox |

| ABTS Radical Scavenging Assay | Measures the reduction of the pre-formed ABTS radical cation. woodj.org | Trolox, Gallic Acid |

This table is illustrative of standard assays and does not represent completed studies on this compound.

Cellular Signaling Pathways

The precise mechanism of action for this compound's antifungal activity is not fully elucidated but understanding it could provide insights into its effects on other cellular signaling pathways. usda.gov Signal transduction cascades are critical for cellular function, and their modulation can lead to various therapeutic effects. nih.govopen.edu Future studies could investigate if this compound interacts with key signaling kinases or other components of pathways that are also involved in inflammation and cell proliferation, which could unveil novel therapeutic applications for this compound.

Methodological Approaches in Irlbacholine Research

Isolation and Purification Techniques

The initial steps in Irlbacholine research involve its extraction from natural sources and subsequent purification to obtain a pure compound for further analysis. These processes are guided by the compound's biological activity and are complicated by its chemical nature.

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy used to isolate this compound from its natural sources, such as the plants Irlbachia alata and Anthocleista djalonensis, as well as various Gentiana species. researchgate.netusda.govacs.org This process involves a step-by-step separation of plant extracts into different fractions. researchgate.net Each fraction is then tested for its biological activity, in this case, its antifungal properties. usda.govnih.gov The fractions exhibiting the highest activity are selected for further separation until a pure, active compound is isolated. nih.gov

Challenges in Chromatographic Separation of Amphiphilic Compounds

The purification of this compound presents significant challenges due to its amphiphilic nature, possessing both hydrophilic (water-loving) and lipophilic (fat-loving) properties. acs.orgscispace.comresearchgate.net This dual characteristic arises from its structure, which includes a long aliphatic chain (lipophilic) and two phosphocholine (B91661) head groups (hydrophilic). acs.orgscispace.com

This amphiphilicity leads to a tendency for this compound to be retained in both normal-phase and reversed-phase silica (B1680970) gel column chromatography. acs.orgscispace.comresearchgate.net In normal-phase chromatography, the polar phosphocholine groups interact strongly with the polar stationary phase, while in reversed-phase chromatography, the long nonpolar aliphatic chain interacts with the nonpolar stationary phase. This behavior can complicate the separation process and may lead to the compound being overlooked during natural product discovery efforts. acs.orgscispace.comresearchgate.net Overcoming these chromatographic challenges is crucial for obtaining pure this compound for structural and biological studies.

Quantitative and Qualitative Analytical Techniques

To both identify and measure the amount of this compound in a sample, specific analytical techniques are employed. These methods are crucial for quality control and for understanding the concentration of the compound in various sources.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and sensitive technique used for the quantitative and qualitative analysis of this compound. rsc.orgnih.gov This method combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org In the context of this compound research, Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a Quadrupole Time-of-Flight (QToF) mass spectrometer with an electrospray ionization (ESI) source has been utilized. scispace.com

This LC-MS approach allows for the detection and quantification of this compound and its analogues in complex mixtures, such as plant extracts. scispace.comusda.gov For example, a chemical analysis of 56 "Qinjiao" samples from four different Gentiana species revealed the ubiquitous presence of bisphosphocholines, with this compound being the major compound, ranging from 2.0 to 6.2 mg per gram of dried material. usda.govacs.orgscispace.com The high sensitivity and specificity of LC-MS make it an indispensable tool for the rapid and accurate analysis of this compound in natural products. rsc.orgunitn.it

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for both the qualitative and quantitative analysis of this compound. sci-hub.senih.govmdpi.com ¹H NMR and ¹³C NMR are particularly valuable for structural elucidation, providing detailed information about the hydrogen and carbon framework of the molecule. acs.orgaocs.org Techniques such as the Distortionless Enhancement by Polarization Transfer (DEPT) spectrum have been used to differentiate between CH, CH₂, and CH₃ groups, which was instrumental in confirming the structure of this compound. researchgate.netacs.org

Beyond structural confirmation, NMR can be used for quantitative purposes. sci-hub.seaocs.orgresearchgate.net By integrating the areas of specific peaks in the ¹H NMR spectrum, the relative amounts of different components in a mixture can be determined. aocs.org This non-destructive technique allows for the analysis of samples without the need for extensive preparation, which is advantageous for preserving the integrity of the compound. nih.gov The comprehensive data provided by NMR spectroscopy is vital for the unambiguous identification and quantification of this compound.

The investigation of this compound's biological activities relies on specific and well-established laboratory techniques. These methods are crucial for determining its potential as an antimicrobial agent and for understanding its interactions with key physiological targets.

In Vitro Microbial Sensitivity Testing (e.g., Broth Microdilution)

A primary method for evaluating the antimicrobial efficacy of this compound is through in vitro microbial sensitivity testing, with broth microdilution being a commonly employed technique. scispace.commicrobeonline.comwikipedia.org This method determines the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents the visible growth of a microorganism. wikipedia.orgnih.govmicrobiologyclass.net

The broth microdilution process involves preparing a series of dilutions of this compound in a liquid growth medium within a microtiter plate. microbeonline.comwikipedia.orgprotocols.io Each well of the plate contains a different concentration of the compound. A standardized suspension of the target microorganism is then added to each well. microbeonline.comprotocols.io The plates are incubated under controlled conditions to allow for microbial growth. wikipedia.org Following incubation, the wells are visually inspected or read by a machine to identify the lowest concentration of this compound at which no growth has occurred; this concentration is the MIC. wikipedia.orgbiomerieux.com

Research has utilized this method to assess this compound's activity against a range of pathogenic fungi. For instance, studies have reported the MIC values of this compound against various fungal species, demonstrating its potent antifungal properties. scispace.comresearchgate.netnih.gov

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Various Fungi

Receptor Binding and Functional Assays for Nicotinic Activity

This compound has been identified as a potent agonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). frontiersin.org To characterize this activity, researchers employ receptor binding and functional assays. These assays are designed to measure how well a compound binds to a receptor and the functional consequence of that binding.

Receptor Binding Assays are used to determine the affinity of a ligand (in this case, this compound) for a receptor. mdpi.comnih.gov A common approach involves a competitive binding experiment. In this setup, a radiolabeled ligand with known affinity for the nAChR is incubated with a preparation of cells or membranes containing the receptor. mdpi.com Varying concentrations of the unlabeled test compound (this compound) are then added. The ability of this compound to displace the radiolabeled ligand from the receptor is measured. nih.gov A lower concentration of this compound required to displace the radiolabeled ligand indicates a higher binding affinity.

Functional Assays assess the physiological response triggered by the binding of a ligand to its receptor. wikipedia.orgwikipedia.org For nAChRs, which are ligand-gated ion channels, functional assays often measure changes in ion flow or membrane potential. mdpi.com When an agonist like this compound binds to and activates the nAChR, it causes the channel to open, allowing ions such as sodium and calcium to flow into the cell, leading to depolarization of the cell membrane. mdpi.com Techniques such as fluorometric imaging with voltage-sensitive dyes can be used to detect these changes in membrane potential in cells expressing nAChRs. wikipedia.org Another functional assay measures the release of neurotransmitters, such as dopamine, that is triggered by nAChR activation. The potency of the agonist (the concentration required to elicit a half-maximal response, or EC50) can be determined from these functional assays. wikipedia.org

While the specific binding affinity (Ki) and functional potency (EC50) values for this compound are not detailed in the provided search results, the literature consistently refers to it as a potent nicotinic acetylcholine receptor agonist, indicating that such assays have been fundamental in its pharmacological characterization. frontiersin.org

Future Research Trajectories and Gaps

Elucidation of Irlbacholine Biosynthetic Pathways

A significant gap in our current understanding of this compound is its natural biosynthetic pathway. While the general pathways for the synthesis of fatty acids and phosphocholine (B91661) in plants are well-documented, the specific enzymatic steps leading to the formation of a long-chain bisphosphocholine like this compound remain unknown. nih.govwikipedia.orgaocs.org The structure of this compound, 1,22-bis[[[2-(trimethylammonium)ethoxy]phosphinyl]oxy]docosane, suggests a complex assembly involving a C22 long-chain fatty alcohol, two phosphocholine head groups, and ether linkages. researchgate.net

Future research should focus on identifying and characterizing the enzymes responsible for its synthesis. This could involve:

Transcriptomic and Genomic Analysis: Sequencing the genomes and transcriptomes of this compound-producing plants like Gentiana triflora could help identify candidate genes encoding for specialized fatty acid elongases, reductases, and phosphocholine transferases. enzyme-database.orgnih.gov

Enzyme Assays: Functional characterization of candidate enzymes, such as diacylglycerol cholinephosphotransferase and phosphatidylcholine synthase, through in vitro assays with labeled substrates would be crucial to confirm their role in the pathway. wikipedia.orgwikipedia.org

Chemoproteomics: The use of activity-based probes could facilitate the rapid identification of functional proteins that interact with pathway intermediates, accelerating the discovery of the biosynthetic genes. frontiersin.org

Understanding the biosynthetic pathway is not only of fundamental scientific interest but also opens the door for metabolic engineering approaches to enhance the production of this compound or its analogues in microbial or plant-based systems. nih.gov

Advanced Structure-Activity Relationship Studies for Therapeutic Optimization

Initial structure-activity relationship (SAR) studies have provided foundational knowledge. The synthesis and evaluation of a series of this compound analogues revealed that the 22-carbon aliphatic chain is optimal for its antifungal activity against a range of fungal pathogens, including Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. researchgate.netnih.gov Any deviation in chain length, either shorter or longer, leads to a significant decrease in potency. researchgate.net

However, to fully optimize its therapeutic potential, more advanced SAR studies are required. These should systematically explore the modification of other key structural features:

Polar Head Groups: The impact of altering the trimethylammonium moieties of the phosphocholine groups on activity and selectivity is not well understood. Analogues with different N-alkyl substitutions or alternative cationic groups could be synthesized and evaluated.

Phosphate (B84403) Linkages: The stability and activity of this compound could be modulated by replacing the phosphate esters with more stable linkages, such as phosphonates or ethers.

Symmetry: The parasymmetric nature of this compound is a defining feature. The synthesis and evaluation of asymmetric analogues with different chain lengths or head groups on either end could provide valuable insights.

A detailed analysis of these structural modifications would generate a more comprehensive SAR profile, guiding the design of new analogues with improved efficacy, selectivity, and pharmacokinetic properties.

Interactive Data Table: Antifungal Activity of this compound and its Analogues

Below is a table summarizing the Minimum Inhibitory Concentration (MIC) values for this compound and some of its synthetic analogues against various fungal strains. researchgate.net

| Compound | n | C. albicans (10259) MIC (µg/mL) | C. neoformans (36556) MIC (µg/mL) | A. fumigatus (13073) MIC (µg/mL) | C. albicans (B311) MIC (µg/mL) | C. albicans (572-27) MIC (µg/mL) | C. neoformans (96-69) MIC (µg/mL) |

| This compound (7f) | 22 | 1.25 | 0.04 | 0.08 | 0.5 | 0.5 | 0.5 |

| Analogue (1c) | 16 | 125 | 62.5 | >500 | 250 | 250 | 62.5 |

| Analogue (7a) | 12 | 500 | 250 | NT | 500 | 500 | 250 |

| Analogue (7c) | 16 | 125 | 125 | 25 | 250 | 125 | 125 |

| Analogue (7e) | 20 | >500 | 15.6 | NT | NT | >500 | 15.6 |

| Analogue (8b) | 14 | 7.8 | 1.0 | NT | 7.8 | 3.9 | 0.5 |

| Analogue (9a) | 15 | 0.5 | 0.5 | NT | 1.0 | 1.0 | 0.5 |

| Analogue (10c) | 16 | 62.5 | 62.5 | NT | 125 | 125 | 125 |

NT: Not Tested

Identification of Novel Molecular Targets and Mechanistic Insights

While this compound is known to be a potent nicotinic acetylcholine (B1216132) receptor agonist, its antifungal mechanism of action is not fully elucidated. researchgate.netnih.gov This is a critical area of research, as understanding the molecular targets is key to predicting efficacy, potential resistance mechanisms, and side effects. One study has suggested that this compound may exert its antifungal effect by inhibiting 2,3-oxidosqualene-lanosterol cyclase, an enzyme in the ergosterol (B1671047) biosynthesis pathway. However, this remains to be definitively proven. nih.gov

Future investigations should employ a multi-pronged approach to identify and validate the molecular targets of this compound's antifungal activity:

Affinity-Based Target Identification: Using this compound as a chemical probe in affinity chromatography or activity-based protein profiling experiments with fungal cell lysates could help isolate its binding partners. nih.gov

Genetic and Genomic Approaches: Screening for resistant mutants and subsequent whole-genome sequencing can identify genes that, when mutated, confer resistance to this compound, thereby pointing to its molecular target or pathway.

Enzymatic Inhibition Assays: Direct testing of this compound's inhibitory activity against a panel of key fungal enzymes, particularly those involved in cell wall and membrane biosynthesis, is necessary. scielo.org.mx For instance, its effect on enzymes like lanosterol-14 alpha-demethylase (CYP51) could be systematically evaluated. nih.gov

A clear understanding of its mechanism of action will be invaluable for its development as a therapeutic agent and for designing synergistic combinations with existing antifungal drugs.

Exploration of this compound's Role in Natural Product Discovery Platforms

Natural products and their scaffolds have historically been a rich source of new drugs. nih.gov this compound, with its unique bisphosphocholine structure and potent bioactivities, is an excellent candidate for inclusion in natural product discovery platforms. researchgate.net Its amphiphilic nature and tendency to be retained in chromatography may have led to it being overlooked in past screening efforts. researchgate.netacs.org

Future research should focus on:

Library Integration: Incorporating this compound and its synthetic analogues into high-throughput screening (HTS) libraries to test against a wide array of biological targets beyond its known antifungal and nicotinic receptor activities. epo.orgbmglabtech.comnih.gov

Fragment-Based Discovery: Utilizing the phosphocholine head groups or the long aliphatic chain as fragments in fragment-based screening campaigns could lead to the discovery of novel bioactive molecules.

Lead Compound for New Scaffolds: Using this compound as a starting point for the design and synthesis of new classes of compounds with diverse therapeutic applications.

The unique chemical space occupied by this compound suggests that it could be a valuable tool for identifying novel biological targets and developing new therapeutic leads.

Comparative Efficacy Studies with Emerging Therapeutic Agents

While this compound has demonstrated potent in vitro antifungal activity, there is a lack of published studies directly comparing its efficacy to that of newer, clinically established antifungal agents. Miltefosine, a structurally related alkylphosphocholine, has been shown to be less toxic than conventional amphotericin B. asm.org However, direct comparisons of this compound with current first-line and emerging antifungal drugs are necessary to assess its therapeutic potential.

Future research should include head-to-head comparative studies of this compound against agents such as:

Second-generation triazoles: Voriconazole and isavuconazole.

Lipid formulations of polyenes: Liposomal amphotericin B.

These studies should evaluate and compare Minimum Inhibitory Concentrations (MICs) and Minimum Fungicidal Concentrations (MFCs) against a broad panel of clinically relevant fungal isolates, including resistant strains.

Data Table: In Vitro Activity of this compound and Comparator Antifungals

The following table presents the MIC values for this compound against several fungal pathogens, providing a basis for future comparative studies.

| Fungal Species | This compound MIC (µg/mL) |

| Cryptococcus neoformans | 0.63 researchgate.netnih.gov |

| Aspergillus fumigatus | 1.25 researchgate.netnih.gov |

| Candida glabrata | 5.0 researchgate.netnih.gov |

| Candida albicans | 10.0 researchgate.netnih.gov |

Data compiled from studies on this compound isolated from Gentiana species.

Conducting robust comparative efficacy studies will be crucial in determining the potential clinical niche for this compound or its optimized analogues in the landscape of antifungal therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Irlbacholine, and what analytical techniques are critical for confirming its structural identity?

- Methodological Answer :

- Synthetic Pathways : Begin with a systematic review of published protocols for this compound synthesis. Key steps include precursor selection (e.g., chiral starting materials), reaction conditions (temperature, catalysts), and purification methods (e.g., column chromatography).

- Structural Confirmation : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), high-performance liquid chromatography (HPLC) for purity (>98%), and mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with computational models (e.g., DFT calculations) to resolve ambiguities .

- Example Table :

| Analytical Technique | Purpose | Key Parameters |

|---|---|---|

| ¹H NMR | Confirm functional groups | δ (ppm), coupling constants |

| HPLC | Purity assessment | Retention time, peak symmetry |

| HRMS | Molecular ion validation | m/z accuracy (≤ 3 ppm error) |

Q. What in vitro assays are commonly employed to assess the biological activity of this compound, and how should researchers control for assay variability?

- Methodological Answer :

- Assay Selection : Prioritize target-specific assays (e.g., enzyme inhibition kinetics, receptor binding assays) validated in peer-reviewed studies. For cytotoxicity, use standardized cell lines (e.g., HEK293, HepG2) with MTT/WST-1 protocols.

- Variability Control :

- Technical Replicates : Perform triplicate measurements per sample.

- Positive/Negative Controls : Include reference inhibitors (e.g., IC50 comparators) and solvent-only blanks.

- Normalization : Adjust for batch effects using Z-score or quantile normalization .

Advanced Research Questions

Q. How can researchers optimize the yield and purity of this compound using Design of Experiments (DOE) methodologies?

- Methodological Answer :

- DOE Framework :

Factor Screening : Identify critical variables (e.g., reaction temperature, solvent polarity, catalyst loading) via fractional factorial design.

Response Surface Methodology (RSM) : Apply Central Composite Design (CCD) to model non-linear relationships between factors and outputs (yield, purity).

Validation : Confirm optimal conditions with three independent replicates. Use ANOVA to assess significance (p < 0.05) .

- Example Optimization Table :

| Factor | Low Level (-1) | High Level (+1) | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 100 | 85 |

| Catalyst (mol%) | 5 | 15 | 10 |

| Reaction Time (h) | 12 | 24 | 18 |

Q. What strategies are effective in resolving contradictions between in vitro and in vivo efficacy data for this compound?

- Methodological Answer :

- Data Reconciliation Steps :

Pharmacokinetic Analysis : Measure bioavailability (AUC, Cmax) and tissue distribution (LC-MS/MS) to identify absorption/metabolism disparities.

Mechanistic Studies : Use CRISPR-Cas9 knockouts or siRNA silencing to isolate target pathways in animal models.

Meta-Analysis : Aggregate data from multiple studies to identify confounding variables (e.g., species-specific metabolism, dosing regimens). Apply random-effects models to quantify heterogeneity (I² statistic) .

- Contradiction Resolution Framework :

In vitro Data → PK/PD Modeling → In Vivo Validation → Mechanistic Elucidation

Key Considerations for Data Interpretation

Q. How should researchers address discrepancies in reported binding affinities of this compound across different studies?

- Methodological Answer :

- Standardization : Adopt uniform assay conditions (pH, buffer composition, temperature) from guidelines like MIAME or ARRIVE.

- Sensitivity Analysis : Test the impact of minor parameter changes (e.g., ±10% DMSO concentration) on IC50 values.

- Cross-Validation : Compare results with orthogonal techniques (e.g., surface plasmon resonance vs. fluorescence polarization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.